N-[(4-chlorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a carboxamide group at position 2. The carboxamide moiety is further linked to a 4-chlorobenzyl group. The pyrazole ring is fused to a thiazole ring at position 1, which bears a 4-methoxyphenyl substituent. Such features are often leveraged in drug design to optimize bioavailability and target binding.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N4O2S/c1-32-16-8-4-14(5-9-16)18-12-33-21(29-18)30-19(22(24,25)26)17(11-28-30)20(31)27-10-13-2-6-15(23)7-3-13/h2-9,11-12H,10H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMGYPWIVOOKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
This compound is primarily studied for its antitumor and anticonvulsant properties. Its structure incorporates a pyrazole core, which is known for its versatility in drug design.
Antitumor Activity
Recent studies have demonstrated that compounds containing thiazole and pyrazole moieties exhibit notable anticancer effects. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) . The presence of the 4-chlorophenyl and 4-methoxyphenyl groups in the compound enhances its activity by modulating molecular interactions that inhibit tumor growth.
Anticonvulsant Properties
The anticonvulsant efficacy of similar compounds has been evaluated using animal models. For example, thiazole-integrated analogues have been reported to provide substantial protection against picrotoxin-induced seizures, indicating that the structural features of these compounds are crucial for their pharmacological activity .
Research has shown that this compound exhibits a range of biological activities due to its unique molecular structure:
| Activity | Cell Line/Model | IC50/ED50 |
|---|---|---|
| Antitumor | MCF-7 (breast cancer) | IC50 = 5.71 μM |
| HCT-116 (colorectal carcinoma) | IC50 = 2.01 µM | |
| Anticonvulsant | Picrotoxin-induced seizure model | ED50 = 18.4 mg/kg |
These findings suggest that the compound's structural characteristics contribute significantly to its pharmacological efficacy.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, derived from the evidence, highlight critical differences in substituents and their pharmacological implications:
Structural and Functional Group Comparisons
*Calculated based on molecular formula.
Pharmacological and Biochemical Insights
- Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group in the target compound and ’s analog likely enhances electron-withdrawing effects, stabilizing the pyrazole ring against oxidative metabolism .
- Thiazole vs. Sulfanyl Linkers : The thiazole ring in the target compound and ’s analog provides a rigid, planar structure that may improve π-π stacking with aromatic residues in biological targets. The sulfanyl group in ’s compound introduces a flexible sulfur linkage, which could alter binding kinetics .
- Substituted Phenyl Moieties: The 4-methoxyphenyl group (target compound) improves solubility compared to dichlorophenyl () but may reduce membrane permeability relative to non-polar substituents .
Receptor Binding and Selectivity
- For example, WIN 55212-2 shows higher CB2 affinity due to its bicyclic structure, suggesting that the target’s thiazole ring might similarly modulate selectivity .
- Antagonist Activity: ’s compound lacks a thiazole ring but shares the trifluoromethylpyrazole motif.
Research Findings and Limitations
- Synthetic Feasibility : and describe pyrazole-thiazole hybrids synthesized via Suzuki coupling or ester hydrolysis, suggesting the target compound could be synthesized using analogous methods .
- Crystallographic Data : and provide insights into hydrogen-bonding patterns in pyrazole derivatives, which may guide crystallization efforts for the target compound .
- Knowledge Gaps: No direct pharmacological data (e.g., IC50, Ki) are available for the target compound. Further studies are needed to evaluate its selectivity and potency against relevant biological targets.
Biological Activity
The compound N-[(4-chlorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula for this compound is . The structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 426.88 g/mol
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of specific enzymes or receptors, which can modulate signaling pathways involved in disease processes.
Anticancer Activity
Studies have shown that compounds similar to this structure exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Properties
Research indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems. This could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a related thiazole derivative in various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and colon cancer cells .
Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, researchers found that the compound significantly reduced edema in animal models when administered prior to inflammatory stimuli. The reduction in inflammatory markers was statistically significant compared to control groups .
Study 3: Neuroprotection in Animal Models
A recent investigation assessed the neuroprotective effects of the compound in rodent models of neurodegeneration. Behavioral tests indicated improved cognitive function and reduced neuronal loss compared to untreated animals, suggesting a promising avenue for further research .
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and what are the critical optimization steps?
- Methodology : The synthesis involves multi-step reactions starting with condensation of substituted phenyl precursors and pyrazole/thiazole intermediates. Key steps include:
- Cyclization : Use POCl₃ or similar reagents for heterocycle formation (e.g., thiazole ring closure) under controlled temperatures (e.g., 120°C) .
- Functional group compatibility : Protect the trifluoromethyl group during carboxamide coupling to avoid side reactions .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95%) .
Q. How can structural ambiguities in NMR or X-ray crystallography data be resolved for this compound?
- Methodology :
- NMR assignments : Use 2D experiments (¹H-¹³C HSQC, HMBC) to resolve overlapping signals, particularly for aromatic protons and trifluoromethyl groups .
- X-ray crystallography : Optimize crystal growth via vapor diffusion with solvents like DCM/hexane. Compare experimental data with DFT-optimized structures (e.g., using Multiwfn for electron density analysis) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. Include positive controls (e.g., staurosporine) .
- Cellular viability : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations using nonlinear regression .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for analogs of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes. Validate with MD simulations (GROMACS) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from the carboxamide) using Schrödinger Phase .
Q. What experimental approaches address discrepancies in biological activity across studies?
- Methodology :
- Batch variability analysis : Compare synthetic intermediates via LC-MS to detect impurities affecting activity .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Q. How can metabolic stability and toxicity be evaluated during lead optimization?
- Methodology :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- hERG inhibition : Use patch-clamp electrophysiology to assess cardiac toxicity risks .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar solvents?
- Methodology :
- Solubility profiling : Perform shake-flask experiments in PBS/DMSO mixtures at 25°C. Use UV-Vis spectroscopy for quantification .
- Co-solvent screening : Test cyclodextrin-based formulations to enhance aqueous solubility .
Structural Analog Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
